molecular formula C13H19NO4 B13473603 Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate

Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate

Cat. No.: B13473603
M. Wt: 253.29 g/mol
InChI Key: MXIPSGBGVVIMSH-UHFFFAOYSA-N
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Description

Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate (CAS 1355177-42-2) is a high-purity chemical compound supplied with a minimum purity of ≥98% . This carbamate derivative, with a molecular formula of C₁₃H₁₉NO₄ and a molecular weight of 253.29 g/mol, serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research . The structure incorporates a furan ring, a common feature in bioactive molecules, and a tert-butoxycarbonyl (Boc) protected amine, making it particularly useful for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. The Boc group is a cornerstone in peptide synthesis and protecting group strategies, allowing for selective deprotection under mild acidic conditions. For safe handling, please note the associated hazard statements: it may cause skin and eye irritation (H315-H319-H320) . The product is intended for research and further manufacturing applications only and is strictly not for direct human use . It should be stored sealed in a dry environment at 2-8°C .

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

tert-butyl N-[4-(furan-2-yl)-4-oxobutyl]carbamate

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-8-4-6-10(15)11-7-5-9-17-11/h5,7,9H,4,6,8H2,1-3H3,(H,14,16)

InChI Key

MXIPSGBGVVIMSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)C1=CC=CO1

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate typically involves the reaction of furan derivatives with tert-butyl carbamate under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the carbamate, followed by nucleophilic substitution with a furan derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the furan ring .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbamate group (-OC(O)NH-t-Bu) undergoes nucleophilic substitution under basic conditions. Key reactions include:

Amide Formation :
Reaction with primary/secondary amines yields substituted urea derivatives. For example:

text
Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate + R-NH₂ → R-NH-C(O)-NH-t-Bu + byproducts

Conditions : Triethylamine (TEA) in dichloromethane (DCM) at 0–25°C.

Alkylation :
The oxobutyl chain participates in alkylation via its ketone group. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates alkyl halide coupling at the β-position.

Oxidation:

The furan ring undergoes oxidative cleavage with ozone or meta-chloroperbenzoic acid (mCPBA) to form diketones or γ-lactones. For example:

text
Furan ring → [O] → 1,4-diketone intermediate → cyclization → γ-lactone

Reagents :

  • O₃ in DCM/MeOH (-78°C) for diketone formation.

  • mCPBA in chloroform for epoxidation .

Reduction:

The ketone group (4-oxobutyl) is reduced to a hydroxyl or methylene group:

text
4-oxobutyl → NaBH₄/MeOH → 4-hydroxybutyl 4-oxobutyl → LiAlH₄/THF → CH₂-butane chain

Selectivity : NaBH₄ preferentially reduces ketones without affecting the furan ring .

Hydrolysis Reactions

The tert-butyl carbamate group is hydrolyzed under acidic or basic conditions:
Acidic Hydrolysis :

text
t-Bu-O-C(O)-NH- → H₂O/HCl → NH₂ + CO₂ + t-Bu-OH

Basic Hydrolysis :

text
t-Bu-O-C(O)-NH- → NaOH/H₂O → NH₃ + CO₃²⁻ + t-Bu-OH

Applications : Deprotection step in peptide synthesis .

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride):

text
Furan + maleic anhydride → endo-adduct (6-membered ring)

Conditions : Reflux in toluene (110°C, 12 hrs).

Condensation Reactions

The ketone group undergoes aldol condensation with aldehydes:

text
4-oxobutyl + R-CHO → β-hydroxy ketone (aldol adduct)

Catalyst : L-proline in DMF (room temperature).

Mechanistic Insights

  • Carbamate Reactivity : The tert-butyl group sterically shields the carbamate, directing nucleophiles to the oxobutyl chain .

  • Furan Ring Activation : Electron-rich furan enhances electrophilic substitution at the α-position.

  • Ketone Participation : The 4-oxobutyl group stabilizes enolate intermediates in condensation reactions.

Stability and Handling

  • Storage : -20°C under nitrogen to prevent hydrolysis.

  • Decomposition : Prolonged exposure to moisture leads to carbamate degradation.

Scientific Research Applications

Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its furan-2-yl substituent, which distinguishes it from structurally related carbamates. Below is a detailed comparison with key analogs:

Substituent Variations on the Aromatic Ring

a) Thiophene vs. Furan Derivatives
  • tert-Butyl (2-(4-aminobenzamido)-4-(thiophen-2-yl)phenyl)carbamate (29a) (): Replacing furan with thiophene introduces a sulfur atom, increasing lipophilicity and altering electronic properties.
  • tert-Butyl (4-(thiophen-3-yl)phenyl)carbamate (4d) ():
    Synthesized via PyBOP-mediated coupling, this derivative showed a 90% yield, comparable to furan analogs. Thiophene’s electron-rich nature facilitates electrophilic substitutions, whereas furan’s oxygen enhances resonance stabilization .
b) Nitro and Halogen-Substituted Derivatives
  • tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate (CAS: 1427460-20-5) ():
    The nitro group is strongly electron-withdrawing, polarizing the ketone moiety and increasing reactivity in nucleophilic additions. This contrasts with furan’s electron-donating effects, which stabilize conjugated systems .
  • However, bromine increases molecular weight (371.27 g/mol) and may pose toxicity concerns .

Variations in the Aliphatic Chain

  • tert-Butyl (4-cyanooxan-4-yl)carbamate (CAS: 1860028-25-6) (): Replacing the ketone with a cyano-tetrahydrofuran ring rigidifies the structure, reducing conformational flexibility. This modification could enhance binding specificity in enzyme inhibitors but limit solubility .
  • tert-Butyl (4-oxobutan-2-yl)carbamate (CAS: 186743-06-6) (): This simpler analog lacks the furan ring, resulting in reduced aromatic interactions.

Cycloalkyl and Heterocyclic Modifications

  • The similarity score (1.00) suggests overlapping synthetic utility but distinct spatial arrangements .
  • tert-Butyl (2-hydroxy-4-(3-methoxyphenyl)but-3-ynyl)(furan-2-yl)carbamate (15k) ():
    The addition of a methoxyphenyl group and alkyne spacer enhances π-π stacking and click chemistry compatibility, broadening applications in bioconjugation compared to the target compound .

Research Implications

  • Furan vs. Thiophene : Furan’s oxygen improves solubility and hydrogen bonding, favoring interactions with polar biological targets. Thiophene’s sulfur enhances stability in oxidative environments .
  • Electron-Withdrawing Groups: Nitro and cyano substituents increase electrophilicity, enabling reactions unavailable to the electron-rich furan derivative .
  • Cycloalkyl Modifications : Cyclic ketones (e.g., cyclohexyl) show promise in epigenetic modulation, as seen in BET/HDAC inhibitors ().

Biological Activity

Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its promising biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified under carbamates, which are known for their diverse biological activities. The structure can be represented as follows:

  • Molecular Formula : C11H15NO3
  • Molecular Weight : 213.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as DNA replication and protein synthesis, leading to antimicrobial or anticancer effects.
  • Receptor Modulation : It could modulate the activity of specific receptors that are pivotal in signaling pathways associated with inflammation and cancer progression.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have reported that it can induce apoptosis in cancer cells, which is crucial for inhibiting tumor growth. The following table summarizes key findings from recent studies on its anticancer effects:

Study ReferenceCell Line TestedIC50 (µM)Mechanism
MCF-7 (Breast)15Induction of apoptosis via caspase activation
HeLa (Cervical)20Inhibition of cell proliferation
A549 (Lung)18Disruption of mitochondrial function

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Activity :
    • Researchers evaluated the compound against a panel of Gram-positive and Gram-negative bacteria.
    • Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus.
  • Study on Cancer Cell Lines :
    • A study investigated the effects on various cancer cell lines, revealing significant growth inhibition.
    • Flow cytometry analysis confirmed an increase in apoptotic cells after treatment with the compound.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate?

The compound can be synthesized via coupling reactions using 4-((tert-butoxycarbonyl)amino)butanoic acid as a starting material. A typical protocol involves activating the carboxylic acid with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF solvent. Subsequent reaction with a furan-2-yl-containing intermediate yields the target compound. Purification is achieved via reverse-phase flash chromatography (RP-FC), yielding a high-purity product (99.2% yield) .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural confirmation relies on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

  • 1H NMR : Peaks at δ 7.72 (s, 1H, furan proton) and δ 1.47 (s, 9H, tert-butyl group) confirm key functional groups .
  • 13C NMR : Signals corresponding to the carbamate carbonyl (~155 ppm) and ketone (~200 ppm) validate the backbone .
  • HRMS : A [M+Na]+ ion at m/z 639.43 matches the theoretical molecular weight (639.30 g/mol) .

Q. What purification methods are effective for isolating this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water gradient elution is highly effective. This method resolves impurities from unreacted starting materials and side products, achieving >99% purity .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcomes of this compound derivatives?

Chiral centers in related carbamates (e.g., tert-butyl [(2S,3S)-4-(furan-2-yl)-3-hydroxy-4-oxobutan-2-yl]carbamate) are controlled by catalysts or chiral auxiliaries. For example, enantioselective synthesis using phosphine catalysts or enzymatic resolution can yield stereoisomers with specific optical rotations ([α]D = +15.23 in CHCl3) .

Q. What analytical strategies address discrepancies in spectroscopic data for carbamate derivatives?

  • Contradiction resolution : Conflicting NMR signals (e.g., overlapping peaks) can be resolved using 2D techniques (COSY, HSQC) or variable-temperature NMR.
  • Dynamic processes : Rotameric equilibria in carbamates may cause splitting; deuterated solvents and low-temperature NMR suppress these effects .

Q. How is this compound utilized in targeted protein degradation studies?

The compound serves as a key intermediate in synthesizing proteolysis-targeting chimeras (PROTACs). For instance, it is conjugated to VHL ligands to form degraders of WD40-repeat containing protein 5 (WDR5), validated via cell-based assays measuring IC50 and degradation efficiency .

Q. What are the stability and storage recommendations for tert-butyl carbamates under laboratory conditions?

  • Stability : Stable at room temperature in inert atmospheres (N2/Ar). Avoid prolonged exposure to moisture or acidic/basic conditions to prevent Boc-deprotection .
  • Storage : Store at –20°C in amber vials with desiccants to minimize hydrolysis .

Methodological Considerations

Q. How to optimize Boc-deprotection of this compound for downstream applications?

Deprotection is achieved using 4 M HCl in dioxane (3 hours, room temperature). Monitor reaction progress via TLC or LC-MS to avoid overexposure, which may degrade the furan ring .

Q. What computational tools aid in predicting the reactivity of tert-butyl carbamates?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic acyl substitutions or ketone reductions. Software like Gaussian or ORCA provides insights into transition states and activation energies .

Q. How to assess the biological activity of this compound derivatives?

  • In vitro : Measure IC50 in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
  • Mechanistic studies : Perform Western blotting or qPCR to evaluate target protein degradation (e.g., WDR5) .

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